1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone
Overview
Description
“1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” is a chemical compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug design1. It is a heterocyclic compound which contains a five-membered ring with a bromine, iodine, and methyl substituents on the nitrogen atom1.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their broad range of chemical and biological properties2. However, specific synthesis methods for “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” is not explicitly mentioned in the available literature. However, it is known that it contains a five-membered ring with a bromine, iodine, and methyl substituents on the nitrogen atom1.Chemical Reactions Analysis
Specific chemical reactions involving “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not readily available in the literature. However, it is known that indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not explicitly mentioned in the available literature.Safety And Hazards
Future Directions
The future directions for “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” could involve further exploration of its potential applications in organic synthesis, medicinal chemistry, and drug design1. Additionally, more research could be conducted to understand its biological activities and potential therapeutic uses43.
Please note that this analysis is based on the available information and there may be additional relevant studies that were not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
1-(7-bromo-5-iodoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENNXFBLUJOPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646831 | |
Record name | 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone | |
CAS RN |
1000343-35-0 | |
Record name | 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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